(-)-Isolongifolol is a naturally occurring monoterpene alcohol found in various plants, including some species of Cupressaceae (cypress family) and Asteraceae (aster family) [, ]. It can be extracted from these plants using various techniques, including solvent extraction, steam distillation, and supercritical fluid extraction [].
(-)-Isolongifolol has the chemical formula C₁₅H₂₆O and a molecular weight of 222.37 g/mol. It is a colorless liquid with a characteristic odor [].
Research has explored the potential bioactivities of (-)-isolongifolol, including:
(-)-Isolongifolol is a naturally occurring sesquiterpenoid alcohol with the molecular formula . It is derived from various plant sources and is known for its distinctive aroma and potential therapeutic properties. The compound features a complex structure characterized by a cyclohexane ring and several functional groups, contributing to its unique chemical behavior and biological activity.
These reactions are essential for understanding the compound's reactivity and potential applications in organic synthesis.
(-)-Isolongifolol exhibits a range of biological activities that make it of interest in pharmacology and natural product chemistry. Research indicates that it possesses antimicrobial properties, which can be beneficial in developing new antibacterial agents. Additionally, studies have shown that this compound may have anti-inflammatory effects, suggesting potential therapeutic uses in treating inflammatory diseases .
The synthesis of (-)-isolongifolol can be achieved through various methods:
Due to its unique properties, (-)-isolongifolol finds applications in various fields:
Interaction studies involving (-)-isolongifolol have focused on its effects on various biological systems:
Several compounds share structural similarities with (-)-isolongifolol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Longifolol | A structural isomer known for similar biological activities. | |
| Nerolidol | Exhibits antifungal properties and has a floral aroma. | |
| Farnesol | Known for its antimicrobial activity and used in cosmetics. |
(-)-Isolongifolol is unique due to its specific stereochemistry and distinct biological activities compared to these similar compounds. Its particular arrangement of atoms contributes to its effectiveness against certain pathogens while also providing aromatic qualities that are desirable in fragrance applications. The ability to be synthesized through microbial transformation adds to its appeal in sustainable chemistry practices.
(-)-Isolongifolol was first identified as a hydroxylated derivative of longifolene, a major constituent of pine resins from Pinus roxburghii (historically misclassified as Pinus longifolia) . Its discovery in the 20th century coincided with advancements in chromatographic techniques, enabling the isolation of oxygenated sesquiterpenoids from complex natural mixtures. Early structural elucidation relied on nuclear magnetic resonance (NMR) and X-ray crystallography, revealing its distinctive bridged tricyclic skeleton . The compound’s enantiomeric purity ([α]D +42.73°) distinguishes it from fungal-derived analogs, underscoring its plant-specific biosynthesis .
(-)-Isolongifolol occurs in:
Its distribution correlates with ecological defense mechanisms, as sesquiterpenoids often deter herbivores and pathogens .
(-)-Isolongifolol belongs to the longifolane subclass, characterized by a tricyclic framework comprising:
| Feature | Description |
|---|---|
| Molecular Formula | C₁₅H₂₆O |
| Molecular Weight | 222.37 g/mol |
| Optical Rotation | [α]D²⁵ +42.73° (c 1.0, CHCl₃) |
| Crystal System | Monoclinic, space group P2₁ |
| Hydrogen Bond Donors | 1 (C9-OH) |
Biosynthetically, (-)-isolongifolol derives from longifolene via enzymatic hydroxylation. The pathway involves:
The oxidation of longifolene derivatives represents a foundational strategy for synthesizing (-)-isolongifolol. Lead tetra-acetate (LTA) has been employed to oxidize longifolol, a precursor structurally related to isolongifolol, yielding an intermediate aldehyde that undergoes further oxidation to β-longifolic acid [3]. This reaction proceeds via a radical mechanism, where LTA abstracts hydrogen atoms from specific carbons, initiating cyclopropane ring formation and subsequent functionalization. The regioselectivity of this process is influenced by steric effects, with oxidation preferentially occurring at tertiary carbons adjacent to geminal dimethyl groups [3].
A critical study demonstrated that treating longifolol with LTA in anhydrous acetic acid at 40°C produces a tricyclic aldehyde intermediate within 12 hours [3]. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) converts this aldehyde to β-longifolic acid, establishing a pathway for functionalizing the longifolene skeleton. These findings underscore the utility of sequential oxidation steps in constructing the methanoazulene core characteristic of (-)-isolongifolol [3].
Lead tetra-acetate-mediated oxidations excel in introducing oxygen functionality to saturated hydrocarbons. In the context of longifolene derivatives, LTA selectively oxidizes C-H bonds at bridgehead positions, facilitating the formation of ketones and alcohols. For example, exposure of longicyclene to LTA generates epoxy intermediates that rearrange to yield hydroxylated products [3]. This method’s efficacy stems from LTA’s ability to stabilize transition states through non-covalent interactions, directing oxidation to sterically accessible sites [3].
The reaction conditions critically influence product distribution. A 1:2 molar ratio of substrate to LTA in benzene at 25°C produces optimal yields of oxidized products, while higher temperatures promote over-oxidation to carboxylic acids [3]. These observations highlight the delicate balance between reaction control and functional group tolerance in LTA-mediated syntheses.
While multi-step sequences dominate isolongifolol synthesis, recent efforts have explored convergent one-step methodologies. Direct oxidation of isolongifolene derivatives using hypervalent iodine reagents (e.g., IBX) under mild conditions shows promise for simplifying synthetic routes [3]. However, achieving both regiochemical control and stereoselectivity in a single transformation remains challenging. Computational studies suggest that substrate preorganization through hydrogen bonding could enhance reaction specificity, though experimental validation is ongoing [3].
Microbial systems offer unparalleled regio- and stereoselectivity for oxidizing terpenoids. Aspergillus niger has been extensively studied for its ability to hydroxylate longifolene derivatives at the C-5 and C-12 positions [1]. In a seminal experiment, (+)-α-longipinene was incubated with A. niger for seven days, yielding two diastereomeric diols [(+)-(5S)-5,12-dihydroxy-α-longipinene and (-)-(5R)-5,12-dihydroxy-α-longipinene] and the ketone derivative (+)-12-hydroxy-α-longipinen-5-one [1]. The ratio of diols (6:5) reflects minor enantiomeric preference, while subsequent oxidation of diols to ketones demonstrates the fungus’s capacity for sequential transformations [1].
Table 1: Metabolites from Aspergillus niger-Mediated Biotransformation of (+)-α-Longipinene
| Metabolite | Yield (%) | Key Structural Features |
|---|---|---|
| (+)-(5S)-5,12-Dihydroxy Derivative | 15.0 | Chair cycloheptane conformation |
| (-)-(5R)-5,12-Dihydroxy Derivative | 12.5 | Boat cycloheptane conformation |
| 12-Hydroxy-α-longipinen-5-one | 10.8 | C-5 ketone, C-12 hydroxyl |
Beyond A. niger, Gliocladium roseum and Mucor plumbeus have shown moderate activity in hydroxylating sesquiterpene substrates. However, these systems generally exhibit lower conversion efficiencies compared to A. niger, with product yields rarely exceeding 5% [1]. The superior performance of A. niger is attributed to its diverse cytochrome P450 enzymes, which catalyze allylic oxidations with minimal byproduct formation [1].
Industrial synthesis often combines chemical and biological steps to optimize efficiency. A representative semi-synthetic route involves:
This hybrid approach reduces reliance on hazardous chemical oxidants while capitalizing on microbial precision for chiral center formation.
Advances in metabolic engineering aim to consolidate isolongifolol production entirely within microbial hosts. By overexpressing terpene synthases and hydroxylases in Saccharomyces cerevisiae, researchers have achieved de novo synthesis of isolongifolol precursors from simple carbon sources [1]. Coupled with in situ product removal techniques, this strategy minimizes waste generation and energy consumption, aligning with green chemistry principles.
The oxidation reactions of (-)-isolongifolol represent a fundamental class of chemical transformations that have been extensively studied for their synthetic and biological applications. These reactions primarily involve the introduction of oxygen functionality at specific positions of the tricyclic sesquiterpene skeleton, leading to the formation of various hydroxy and ketone derivatives.
The formation of hydroxy derivatives from (-)-isolongifolol occurs through selective oxidation at specific carbon positions, with the most significant transformations taking place at the C-9 and C-10 positions. Chemical oxidation using various oxidizing agents produces regioselective and stereoselective hydroxy derivatives that exhibit enhanced biological activities compared to the parent compound [1] [2].
The primary hydroxy derivatives formed include 10α-hydroxyisolongifolol and 9α-hydroxyisolongifolol, both of which possess the molecular formula C15H26O2. These compounds are characterized by their stereospecific α-orientation of the hydroxyl group, which is crucial for their biological activity [1] [2]. The formation of these derivatives follows predictable stereochemical pathways, with the hydroxylation occurring preferentially on the α-face of the tricyclic system.
Additional hydroxy derivatives can be formed through hydroxylation at the C-3 position, yielding 3α-hydroxyisolongifolol derivatives. This transformation has been particularly well-documented in biotransformation studies using fungal systems, where the stereochemical outcome is highly controlled by the enzymatic processes involved [3] [4].
The hydroxylation reactions typically proceed under mild conditions and exhibit excellent regioselectivity. The α-orientation preference is attributed to the steric environment of the tricyclic framework, which directs the approaching oxidizing species to the less hindered face of the molecule [1] [2]. This stereochemical control is essential for the biological activity of the resulting derivatives.
The conversion of (-)-isolongifolol to ketone derivatives represents a significant transformation that provides access to important synthetic intermediates and bioactive compounds. The primary ketone derivative formed is 10-oxoisolongifolol, which possesses the molecular formula C15H24O2 and exhibits distinct structural and biological properties compared to the parent alcohol [1] [2].
The ketone formation typically occurs through oxidation of the primary hydroxyl group at the C-10 position, resulting in the formation of 10-oxoisolongifolol. This transformation can be achieved using various oxidizing agents, including chromium-based reagents and other mild oxidizing systems [1] [2]. The reaction proceeds with high selectivity, maintaining the stereochemical integrity of the tricyclic framework while introducing the ketone functionality.
The ketone derivatives exhibit different biological activities compared to their corresponding alcohol precursors. While 10-oxoisolongifolol has been identified as a metabolite in fungal transformation studies, its biological activity profile differs significantly from the hydroxylated derivatives, suggesting that the oxidation state at the C-10 position plays a crucial role in determining biological activity [1] [2].
Fungal biotransformation of (-)-isolongifolol represents a highly selective and efficient method for producing novel hydroxylated derivatives with potential biological activities. The use of specific fungal species provides access to regio- and stereoselective transformations that are difficult to achieve through conventional chemical methods.
Fusarium lini has emerged as a particularly effective biocatalyst for the transformation of (-)-isolongifolol, producing multiple hydroxylated metabolites with distinct biological activities. The biotransformation using Fusarium lini employs a standard two-stage fermentation technique that yields polar oxygenated metabolites through selective hydroxylation reactions [1] [2].
The primary products formed through Fusarium lini biotransformation include 10-oxoisolongifolol, 10α-hydroxyisolongifolol, and 9α-hydroxyisolongifolol. These transformations demonstrate the remarkable selectivity of the fungal enzyme systems, which can distinguish between different carbon positions in the tricyclic framework and introduce hydroxyl groups with defined stereochemistry [1] [2].
The hydroxylation pattern observed with Fusarium lini shows a clear preference for the C-10 position, with both ketone and alcohol derivatives being formed. The 10α-hydroxyisolongifolol represents the major hydroxylated product, while 9α-hydroxyisolongifolol is formed as a minor product. This selectivity pattern reflects the substrate binding preferences of the fungal cytochrome P450 enzymes involved in the transformation [1] [2].
The biotransformation products from Fusarium lini have been thoroughly characterized using spectroscopic techniques and single-crystal X-ray diffraction methods. The structures of metabolites were confirmed through comprehensive nuclear magnetic resonance spectroscopy analysis, including both one-dimensional and two-dimensional techniques [1] [2].
Aspergillus niger serves as another important fungal biocatalyst for the transformation of (-)-isolongifolol, producing similar hydroxylated derivatives to those observed with Fusarium lini. The biotransformation using Aspergillus niger demonstrates the versatility of fungal systems in producing selective oxidation products [1] [2].
The products formed through Aspergillus niger transformation include 10α-hydroxyisolongifolol and 9α-hydroxyisolongifolol, mirroring the product distribution observed with Fusarium lini. This similarity in product formation suggests that both fungal species utilize similar enzymatic pathways for the hydroxylation of (-)-isolongifolol [1] [2].
The biotransformation efficiency of Aspergillus niger has been well-documented, with the fungus demonstrating excellent capability for the regio- and stereoselective hydroxylation of various terpenoid substrates. The enzyme systems present in Aspergillus niger, particularly the cytochrome P450 monooxygenases, are responsible for the selective introduction of hydroxyl groups at specific positions of the tricyclic framework [5] [6].
The characterization of products from Aspergillus niger transformation has been achieved through comprehensive spectroscopic analysis, confirming the identical nature of the products formed compared to those from Fusarium lini. This consistency in product formation across different fungal species highlights the predictable nature of the biotransformation pathways [1] [2].
The structural elucidation of novel metabolites from fungal biotransformation represents a critical aspect of understanding the transformation pathways and biological activities of (-)-isolongifolol derivatives. Advanced spectroscopic techniques and crystallographic methods have been employed to confirm the structures of the newly formed metabolites [1] [2].
The structural elucidation process involves comprehensive analysis using nuclear magnetic resonance spectroscopy, including both proton and carbon-13 nuclear magnetic resonance techniques. Two-dimensional nuclear magnetic resonance experiments, such as heteronuclear single quantum correlation and nuclear Overhauser enhancement spectroscopy, have been particularly valuable in establishing the stereochemical configurations of the hydroxylated products [7] [8].
Single-crystal X-ray diffraction techniques have provided definitive structural confirmation for several of the biotransformation products. The crystallographic data have been essential in establishing the absolute configuration of the hydroxylated derivatives, particularly for compounds such as 10α-hydroxyisolongifolol [1] [2].
The spectroscopic characterization has revealed distinct chemical shift patterns for the hydroxylated products, allowing for clear differentiation between the various metabolites. The nuclear magnetic resonance data have been particularly informative in establishing the regioselectivity and stereoselectivity of the fungal transformation processes [1] [2].
The structure-activity relationship studies of (-)-isolongifolol derivatives have provided crucial insights into the molecular features responsible for biological activity. These studies have focused on understanding how structural modifications affect the biological properties of the compounds, particularly their enzyme inhibitory activities.
The position of hydroxyl groups in (-)-isolongifolol derivatives plays a fundamental role in determining their biological activity profiles. Comparative studies have demonstrated that the specific location of hydroxyl substitution significantly affects the potency and selectivity of enzyme inhibition [1] [2] [7].
The 10α-hydroxyisolongifolol derivative exhibits potent butyrylcholinesterase inhibitory activity with an IC50 value of 13.6 μM, demonstrating selective inhibition through an uncompetitive mechanism. This high potency is attributed to the specific spatial arrangement of the hydroxyl group at the C-10α position, which enables optimal interaction with the enzyme active site [1] [2].
In contrast, the 9α-hydroxyisolongifolol derivative shows significantly reduced activity with an IC50 value of 299.5 μM against butyrylcholinesterase. This substantial difference in potency, despite the similar structural framework, highlights the critical importance of hydroxyl group positioning for biological activity [1] [2].
The structure-activity relationship studies have also revealed that the α-orientation of the hydroxyl group is crucial for activity. The stereochemical preference observed in the biotransformation products correlates directly with the biological activity profiles, suggesting that the enzyme systems responsible for biotransformation have evolved to produce the most active isomers [1] [2].
The oxidation state of functional groups in (-)-isolongifolol derivatives significantly influences their biological activity profiles. Comparative analysis of alcohol, ketone, and other oxidized derivatives has revealed distinct activity patterns that correlate with the electronic and steric properties of the functional groups [1] [2].
The ketone derivative 10-oxoisolongifolol exhibits markedly different biological properties compared to its corresponding alcohol derivatives. While the hydroxylated derivatives show potent enzyme inhibitory activities, the ketone derivative appears to lack significant biological activity in the tested systems [1] [2].
The differences in activity between oxidation states can be attributed to several factors, including changes in hydrogen bonding capability, electronic properties, and molecular geometry. The hydroxyl groups in the active derivatives provide specific hydrogen bonding interactions that are essential for enzyme binding, while the ketone functionality lacks these critical interactions [1] [2].
Advanced structure-activity relationship studies have demonstrated that phenyl-substituted derivatives of isolongifolol exhibit exceptional selectivity for UDP-glucuronosyltransferase 2B7 inhibition. The phenyl-substituted secondary alcohol compound shows competitive inhibition with a Ki value of 18 nM and demonstrates high selectivity with a selectivity ratio greater than 1000 [7] [8].